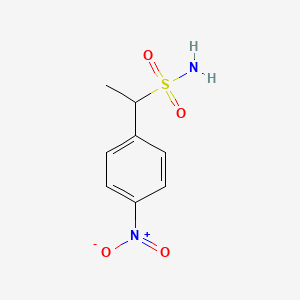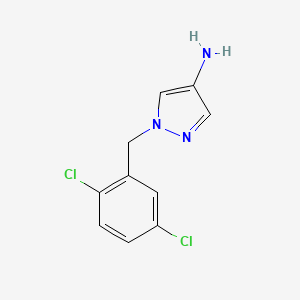
Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group and a pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a cyclopropyl derivative with a pyrrolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions
Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:
作用機序
The mechanism of action of tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Tert-butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-hydroxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable tool in synthetic chemistry and drug design, offering distinct advantages over similar compounds .
特性
分子式 |
C13H23NO3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
tert-butyl 3-[2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-5-4-9(7-14)11-6-10(11)8-15/h9-11,15H,4-8H2,1-3H3 |
InChIキー |
YPSLZGJDQHHJIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



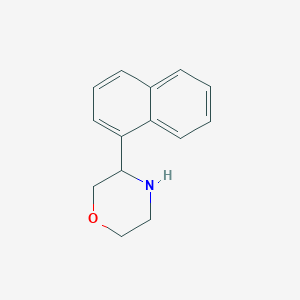
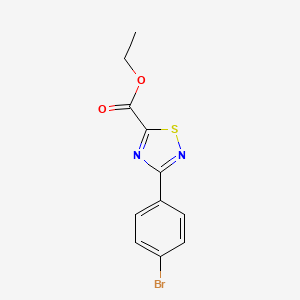
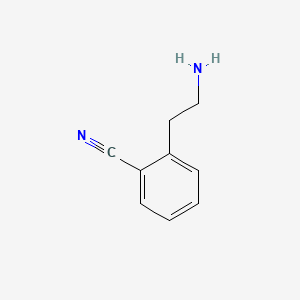
![Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13528218.png)
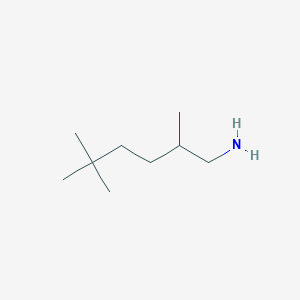

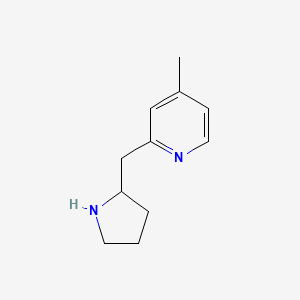
![methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate](/img/structure/B13528238.png)
